molecular formula C13H16N6 B6448420 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine CAS No. 2549021-41-0

2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine

Cat. No. B6448420
CAS RN: 2549021-41-0
M. Wt: 256.31 g/mol
InChI Key: RLTVJUVRMNEFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine” belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized in various forms. For instance, Imatinib, a therapeutic agent used to treat leukemia, has been structurally characterized only in the form of its piperazin-1-ium salt . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been studied. For example, Imatinib binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Scientific Research Applications

2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine has been studied for its potential use in drug development and as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and anti-tumor activities in animal models. It has also been studied for its potential use in research, as a tool to study the structure and function of proteins, and as a tool to study the mechanisms of action of various drugs.

Mechanism of Action

Target of Action

The primary target of 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factor signals, which regulate cell differentiation, mitotic cycle, and cell proliferation.

Mode of Action

This compound specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby preventing the phosphorylation of proteins that would otherwise signal cell growth and proliferation.

Biochemical Pathways

The inhibition of tyrosine kinases by this compound affects multiple biochemical pathways. Most notably, it disrupts the PI3K/Akt signaling pathway , which is often overactive in cancer cells. This disruption can lead to a decrease in cell proliferation and survival.

Pharmacokinetics

Similar compounds like imatinib have been shown to be well-absorbed orally and widely distributed throughout the body .

Result of Action

The result of the action of this compound is a decrease in cell proliferation and survival, particularly in cancer cells with overactive tyrosine kinase activity . This can lead to a reduction in tumor size and progression.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine in lab experiments include its low cost, simple synthesis method, and wide range of potential applications. The limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

Potential future directions for 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine include further research into its mechanism of action and its potential use in drug development and as a therapeutic agent. In addition, further research into its anti-inflammatory, analgesic, and anti-tumor activities could be conducted. Other potential future directions include research into its potential use as a research tool and its potential use in the study of the structure and function of proteins and the mechanisms of action of various drugs.

Synthesis Methods

2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine is synthesized by combining 4-pyrimidin-4-ylpiperazine and 2-methyl-3-pyrazinecarboxylic acid in a two-step reaction. In the first step, 4-pyrimidin-4-ylpiperazine is reacted with sodium hydroxide to form a sodium salt. In the second step, the sodium salt is reacted with 2-methyl-3-pyrazinecarboxylic acid in the presence of a base catalyst to form this compound. This synthesis method is simple and cost-effective, and can be easily scaled up for larger quantities.

properties

IUPAC Name

2-methyl-3-(4-pyrimidin-4-ylpiperazin-1-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6/c1-11-13(16-5-4-15-11)19-8-6-18(7-9-19)12-2-3-14-10-17-12/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTVJUVRMNEFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCN(CC2)C3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.